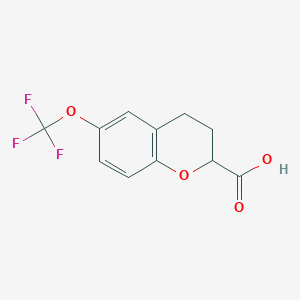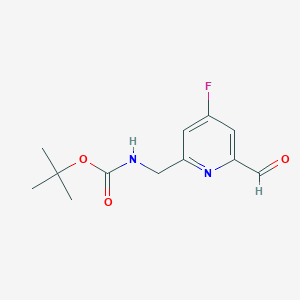
3-Amino-5-(aminomethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-(aminomethyl)phenol: is an organic compound that belongs to the class of aminophenols It is characterized by the presence of two amino groups and a hydroxyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(aminomethyl)phenol can be achieved through several methods. One common approach involves the reduction of nitro compounds followed by amination. For instance, the reduction of 3-nitro-5-(aminomethyl)phenol using hydrogen gas in the presence of a palladium catalyst can yield the desired compound. Another method involves the direct amination of 3-hydroxybenzaldehyde using ammonia or amines under suitable conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as nitration, reduction, and amination, followed by purification through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Amino-5-(aminomethyl)phenol can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups. For example, halogenation can be achieved using halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated phenols.
Applications De Recherche Scientifique
Chemistry: 3-Amino-5-(aminomethyl)phenol is used as a building block in the synthesis of various organic compounds. It is also employed in the preparation of dyes and pigments due to its ability to form stable colored compounds.
Biology: In biological research, this compound is used as a precursor in the synthesis of biologically active molecules. It is also studied for its potential antimicrobial and antioxidant properties.
Medicine: The compound has potential applications in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors. Its derivatives are explored for their therapeutic effects in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also utilized in the manufacture of photographic chemicals and hair dyes.
Mécanisme D'action
The mechanism of action of 3-Amino-5-(aminomethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. It may also exhibit antioxidant properties by scavenging free radicals and preventing oxidative damage.
Comparaison Avec Des Composés Similaires
3-Aminophenol: Similar in structure but lacks the aminomethyl group.
4-Aminophenol: Differs in the position of the amino group on the benzene ring.
2-Aminophenol: Has the amino group in the ortho position relative to the hydroxyl group.
Uniqueness: 3-Amino-5-(aminomethyl)phenol is unique due to the presence of both amino and aminomethyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and industrial applications.
Propriétés
Formule moléculaire |
C7H10N2O |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
3-amino-5-(aminomethyl)phenol |
InChI |
InChI=1S/C7H10N2O/c8-4-5-1-6(9)3-7(10)2-5/h1-3,10H,4,8-9H2 |
Clé InChI |
XPXADKKQAPZDBD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1N)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![5H-Pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14843980.png)


